5-Methoxy-1H-indole-2-boronic acid
Overview
Description
5-Methoxy-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the methoxy group and the boronic acid moiety in this compound makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-indole-2-boronic acid typically involves the borylation of 5-methoxyindole. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale borylation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1H-indole-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Pd(PPh3)4, K2CO3, and toluene or ethanol as the solvent.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: 5-Methoxyindole-2-phenol.
Reduction: 5-Methoxyindole-2-boronate ester.
Scientific Research Applications
5-Methoxy-1H-indole-2-boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-1H-indole-2-boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxy group on the indole ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
5-Methoxyindole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
5-Methoxy-1H-indole-3-boronic acid: Similar structure but with the boronic acid group at the 3-position.
5-Methoxy-2-indolylboronic acid: Similar structure but with the boronic acid group directly attached to the indole ring.
Uniqueness: 5-Methoxy-1H-indole-2-boronic acid is unique due to the presence of both the methoxy group and the boronic acid moiety at specific positions on the indole ring. This unique combination allows for selective reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(5-methoxy-1H-indol-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYBYIOIKDNFCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC(=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400616 | |
Record name | 5-METHOXY-1H-INDOLE-2-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
282528-61-4 | |
Record name | 5-METHOXY-1H-INDOLE-2-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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